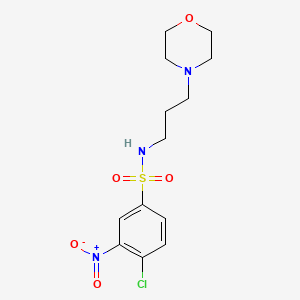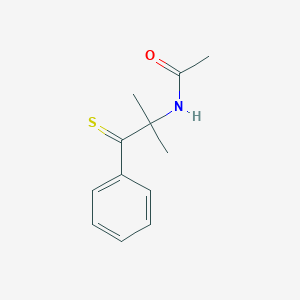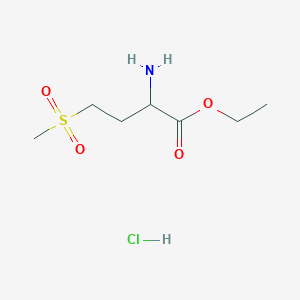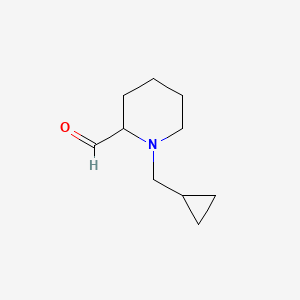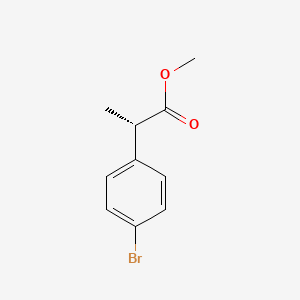
(S)-Methyl 2-(4-bromophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-(4-bromophenyl)propanoate is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-bromophenyl)propanoate typically involves the esterification of (S)-2-(4-bromophenyl)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to accelerate the reaction, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-(4-bromophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester to an alcohol.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the ester to a carboxylic acid.
Major Products
Substitution: Products include compounds where the bromine is replaced by other groups such as iodine.
Reduction: The major product is (S)-2-(4-bromophenyl)propanol.
Oxidation: The major product is (S)-2-(4-bromophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-(4-bromophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Methyl 2-(4-chlorophenyl)propanoate
- (S)-Methyl 2-(4-fluorophenyl)propanoate
- (S)-Methyl 2-(4-iodophenyl)propanoate
Uniqueness
(S)-Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
methyl (2S)-2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Clave InChI |
KZWKRXZFJWFHSR-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)C(=O)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


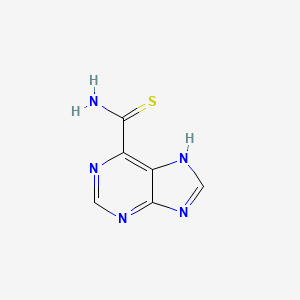
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
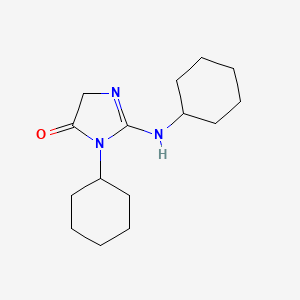
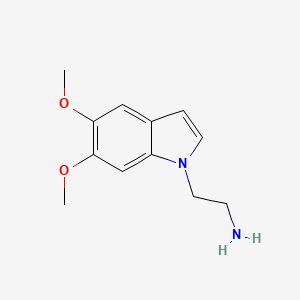


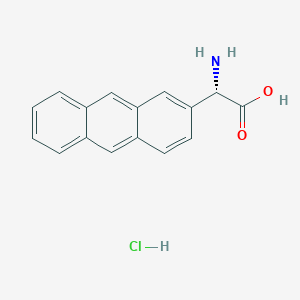
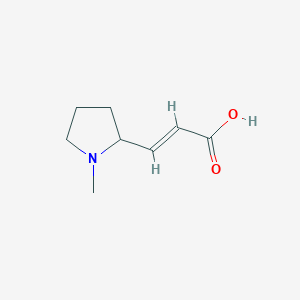
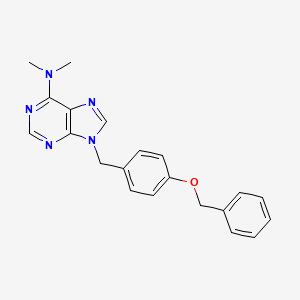
![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
